2-Propylpyridine 1-oxide

Description

Molecular Architecture and Crystallographic Analysis

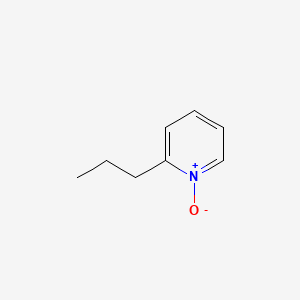

The molecular structure of this compound is characterized by a pyridine ring system bearing a propyl substituent at the 2-position and an oxygen atom bonded to the nitrogen center, forming the characteristic nitrogen oxide functionality. The parent compound 2-propylpyridine possesses the molecular formula C₈H₁₁N with a molecular weight of 121.18 grams per mole. Upon oxidation to form the 1-oxide derivative, the molecular formula becomes C₈H₁₁NO with a corresponding increase in molecular weight to approximately 137.18 grams per mole.

The crystallographic analysis of related pyridine nitrogen oxide compounds provides valuable insights into the structural parameters of this compound. Studies on pyridine nitrogen oxide itself reveal that the nitrogen-oxygen bond length is approximately 1.278 to 1.330 Angstroms, depending on the analytical method employed. The molecular geometry maintains planarity of the pyridine ring system, with the nitrogen-oxygen bond extending perpendicular to the ring plane. The carbon-nitrogen-carbon angle in pyridine nitrogen oxide is reported as 124 degrees, representing a 7-degree increase compared to the parent pyridine molecule.

For 2-methylpyridine nitrogen oxide, a structurally similar compound, crystallographic studies demonstrate that the cobalt coordination complexes exhibit specific geometric arrangements. In the compound bis(μ-2-methylpyridine nitrogen oxide)tetrabromidodicobalt(II) n-butanol, the asymmetric unit consists of one cobalt(II) cation coordinated by two bromide anions and two 2-methylpyridine nitrogen oxide coligands. The cobalt cations adopt fivefold coordination through two bromide anions and one terminal plus two bridging 2-methylpyridine nitrogen oxide ligands, with the coordination geometry intermediate between trigonal bipyramidal and tetragonal pyramidal arrangements.

The propyl substituent in this compound introduces additional conformational considerations. The 2-propylpyridine parent compound exhibits specific structural parameters, with the propyl chain extending from the 2-position of the pyridine ring. This substitution pattern influences the overall molecular dimensions and potential intermolecular interactions in the solid state.

Electronic Structure and Bonding Characteristics

The electronic structure of this compound is fundamentally influenced by the presence of the nitrogen oxide functionality, which dramatically alters the electron distribution compared to the parent pyridine compound. The nitrogen-oxygen bond in pyridine nitrogen oxides exhibits unique bonding characteristics that have been extensively studied through theoretical and experimental approaches.

Research on the nature of nitrogen-oxygen bonding in nitrogen oxide groups reveals that the nitrogen-oxygen bond should be classified as a nitrogen→oxygen donating bond with significant oxygen→nitrogen back-donation of π-electron character. The bond order is clearly greater than 1, indicating partial double bond character. Natural resonance theory analysis demonstrates that the nitrogen→oxygen bond exhibits substantial stability through electron delocalization mechanisms.

The electronic properties of pyridine nitrogen oxide compounds show significant differences from their parent pyridines. Pyridine nitrogen oxide is approximately five orders of magnitude less basic than pyridine itself, with the protonated pyridine nitrogen oxide exhibiting a pKa value of 0.8. This dramatic reduction in basicity reflects the electron-withdrawing nature of the nitrogen oxide functionality and its impact on the aromatic π-electron system.

Computational studies using density functional theory methods have provided detailed insights into the electronic structure of pyridine nitrogen oxides. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly modified by the presence of the nitrogen oxide group. For nicotinic acid nitrogen oxide, a related compound, density functional theory calculations at the B3LYP level successfully predict the electronic transition energies and oscillator strengths.

The propyl substituent at the 2-position introduces additional electronic effects through inductive and hyperconjugative mechanisms. Alkyl substituents generally act as weak electron-donating groups, which can influence the electron density distribution within the aromatic ring system and potentially affect the nitrogen-oxygen bond characteristics.

The bond dissociation energy of the nitrogen-oxygen bond in pyridine nitrogen oxide has been experimentally determined as 63.3 ± 0.5 kilocalories per mole. This value represents significantly higher bond strength compared to aliphatic amine oxides, such as trimethylamine nitrogen oxide, which exhibits a nitrogen-oxygen bond dissociation energy of approximately 56.7 ± 0.9 kilocalories per mole. The enhanced bond strength in aromatic nitrogen oxides reflects the additional resonance stabilization provided by the aromatic π-system.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound can be analyzed through comparison with related compounds and established spectroscopic principles for pyridine nitrogen oxides. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms within the molecule.

For the parent compound 2-propylpyridine, proton nuclear magnetic resonance spectroscopy in deuterated chloroform reveals characteristic chemical shift patterns. The aromatic protons appear in the range of 7.0 to 8.5 parts per million, with the proton ortho to the nitrogen (H-6) appearing most downfield at approximately 8.53 parts per million. The propyl chain protons exhibit characteristic multipicity patterns, with the methylene group adjacent to the ring appearing as a triplet at approximately 2.76 parts per million, the internal methylene as a quartet at 1.76 parts per million, and the terminal methyl group as a triplet at 0.97 parts per million.

The formation of the nitrogen oxide significantly affects the nuclear magnetic resonance spectroscopic properties. Studies on related pyridine nitrogen oxides demonstrate characteristic downfield shifts for aromatic protons due to the electron-withdrawing effect of the nitrogen oxide functionality. For 2-methylpyridine nitrogen oxide complexes, the coordination of the nitrogen oxide oxygen to metal centers produces additional chemical shift changes that can be monitored through nuclear magnetic resonance spectroscopy.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The aromatic carbon atoms in pyridine nitrogen oxides typically exhibit chemical shifts in the range of 120 to 160 parts per million, with the carbon bearing the nitrogen oxide functionality showing characteristic downfield displacement. The propyl substituent carbons appear in the aliphatic region, with the methyl carbon around 14 parts per million, the methylene carbons at approximately 23 and 33 parts per million.

Infrared spectroscopy of pyridine nitrogen oxides reveals characteristic absorption bands that provide structural identification. The nitrogen-oxygen stretching vibration appears as a distinctive feature in the infrared spectrum. For pyridine nitrogen oxide, this vibration occurs at approximately 1264 and 1286 wavenumbers per centimeter, appearing as a doublet due to solid-state effects. The presence of the propyl substituent may introduce additional carbon-hydrogen stretching and bending vibrations in the aliphatic region of the spectrum.

Comparative infrared studies on related compounds show that coordination of the nitrogen oxide oxygen to metal centers significantly affects the nitrogen-oxygen stretching frequency. In cobalt thiocyanate complexes with 2-methylpyridine nitrogen oxide, the coordination behavior can be monitored through changes in the infrared spectroscopic signature.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the aromatic system. Pyridine nitrogen oxides typically exhibit absorption maxima in the range of 200 to 300 nanometers, corresponding to π→π* transitions within the aromatic ring system. The presence of the nitrogen oxide functionality generally results in bathochromic shifts compared to the parent pyridine compounds due to the extended conjugation and electron delocalization effects.

| Spectroscopic Method | Key Features | Characteristic Values |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 parts per million |

| ¹H Nuclear Magnetic Resonance | Propyl methyl | 0.97 parts per million |

| ¹H Nuclear Magnetic Resonance | Propyl methylene (α) | 2.76 parts per million |

| Infrared | Nitrogen-oxygen stretch | 1264-1286 wavenumbers per centimeter |

| Ultraviolet-visible | π→π* transitions | 200-300 nanometers |

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of this compound are influenced by both the aromatic nitrogen oxide functionality and the aliphatic propyl substituent. The parent compound 2-propylpyridine exhibits a boiling point of 169-171 degrees Celsius and a density of 0.912 grams per cubic centimeter at standard conditions. The formation of the nitrogen oxide derivative is expected to increase both the boiling point and density due to enhanced intermolecular interactions.

Pyridine nitrogen oxide itself demonstrates significantly different phase behavior compared to pyridine. The compound melts at 62-68 degrees Celsius and boils at 105 degrees Celsius under standard atmospheric pressure. The relatively low volatility compared to pyridine reflects the increased polarity and hydrogen bonding capability introduced by the nitrogen oxide functionality.

Thermogravimetric analysis of related pyridine nitrogen oxide compounds reveals characteristic decomposition patterns. Studies on cobalt complexes containing 2-methylpyridine nitrogen oxide demonstrate that decomposition typically begins around 240 degrees Celsius, with complete loss of the organic ligands occurring by 450 degrees Celsius. The decomposition process often involves multiple steps, reflecting the different binding modes and thermal stabilities of the nitrogen oxide ligands.

The thermal stability of pyridine nitrogen oxides in coordination complexes varies significantly depending on the metal center and coordination environment. In some cases, such as cobalt bromide complexes with 2-methylpyridine nitrogen oxide, the compounds undergo structural transformations even at room temperature, leading to different crystalline phases with altered coordination geometries.

The hygroscopic nature of pyridine nitrogen oxide compounds affects their handling and storage requirements. Pyridine nitrogen oxide readily absorbs moisture from the atmosphere, which can influence its physical properties and chemical reactivity. This hygroscopic behavior is attributed to the polar nature of the nitrogen oxide functionality and its ability to form hydrogen bonds with water molecules.

The solubility characteristics of this compound are expected to differ significantly from the parent compound. While 2-propylpyridine is practically insoluble in water, the nitrogen oxide derivative should exhibit enhanced water solubility due to the polar nitrogen oxide functionality. This increased polarity also affects the compound's partitioning behavior in organic solvents, with a preference for more polar media.

Phase transition studies on related compounds indicate that pyridine nitrogen oxides can exhibit polymorphism, with different crystal forms stable under different temperature and pressure conditions. The presence of the propyl substituent may influence the packing arrangements in the solid state, potentially leading to unique crystalline modifications not observed in simpler pyridine nitrogen oxides.

| Property | 2-Propylpyridine | Pyridine Nitrogen Oxide | Expected for this compound |

|---|---|---|---|

| Boiling Point (°C) | 169-171 | 105 | 180-200 (estimated) |

| Melting Point (°C) | 1 | 62-68 | 40-60 (estimated) |

| Density (g/cm³) | 0.912 | Not available | 1.0-1.1 (estimated) |

| Water Solubility | Practically insoluble | High | Moderate to high |

| Decomposition Temperature (°C) | Not applicable | >240 | >240 |

The thermodynamic stability of the nitrogen-oxygen bond in this compound can be estimated from studies on related compounds. The bond dissociation energy for pyridine nitrogen oxide is approximately 63.3 kilocalories per mole, which represents a thermodynamically stable linkage under normal conditions. The presence of the electron-donating propyl group may slightly reduce this value through inductive effects, but the bond should remain stable under typical handling and storage conditions.

Properties

IUPAC Name |

1-oxido-2-propylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMUJNMHHWNVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=[N+]1[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20609-07-8 | |

| Record name | Pyridine, 2-propyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20609-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-propylpyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

OXONE® (Potassium Peroxymonosulfate)

OXONE® in acetone generates dimethyl dioxirane in situ, enabling efficient N-oxidation under mild conditions.

- Reagents : OXONE®, acetone, 2-propylpyridine.

- Conditions : Stir at 0–25°C for 2–6 hours.

- Yield : ~85–90% (estimated for analogous pyridines).

Sodium Perborate Monohydrate

A cost-effective and eco-friendly option, sodium perborate with glacial acetic acid generates peracetic acid in situ.

- Reagents : Sodium perborate, acetic acid, 2-propylpyridine.

- Conditions : Reflux for 8–16 hours.

Acetic Anhydride-Mediated Oxidation

This method involves heating 2-propylpyridine with acetic anhydride, followed by oxidation with hydrogen peroxide.

- Acetic Anhydride Reflux : Heat 2-propylpyridine with acetic anhydride at 138–140°C for 2 hours.

- Oxidation : Add 30% H₂O₂ at 75°C and stir for 6 hours.

- Workup : Distill under reduced pressure and crystallize the product.

Mechanistic Insights

The oxidation mechanism involves:

- Electrophilic Attack : Peracid oxygen electrophile attacks pyridine nitrogen.

- Intermediate Formation : A zwitterionic intermediate forms.

- Proton Transfer : Loss of a proton yields the N-oxide.

- Over-oxidation to pyridine N,N-dioxide (rare under controlled conditions).

- Acetylation of substituents when using acetic anhydride.

Chemical Reactions Analysis

Types of Reactions

2-Propylpyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Peracids (e.g., peracetic acid), hydrogen peroxide with catalysts.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed

Oxidation: Higher oxidized pyridine derivatives.

Reduction: 2-Propylpyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

G-Protein Coupled Receptor (GPCR) Agonists

Recent studies have highlighted the role of 2-propylpyridine 1-oxide derivatives in developing selective GPR84 agonists. These compounds exhibit significant potency and selectivity, making them promising candidates for treating inflammatory diseases and cancer. For instance, modifications to the pyridine N-oxide structure have led to compounds that show enhanced cAMP signaling capabilities by several orders of magnitude, demonstrating their potential in therapeutic applications .

Enantioselective Synthesis

The compound is also utilized in enantioselective alkylation processes. Research indicates that the direct α-alkylation of 2-alkylpyridines, including derivatives of 2-propylpyridine, can yield chiral products with high enantioselectivity. This method simplifies the synthesis of biologically active compounds, which is crucial in drug development .

Catalysis

Oxidation Reactions

this compound is employed as a reagent in various oxidation reactions. For example, it can undergo N-oxidation using peracids to form more reactive intermediates. These intermediates are valuable in further synthetic transformations, including nucleophilic substitutions that lead to the formation of complex organic molecules .

Catalytic Processes

The compound has been investigated for its role in catalyzing chemical reactions involving C–H functionalization. The use of this compound in catalytic systems has shown promise for site-selective transformations, which are essential for synthesizing diverse organic compounds .

Materials Science

Stimulus-Responsive Polymers

In materials science, this compound has been incorporated into polymer systems to create stimulus-responsive materials. These polymers can release active compounds upon exposure to specific stimuli (e.g., pH changes or light), making them suitable for applications in drug delivery systems .

Table 1: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | GPCR Agonists | Enhanced potency and selectivity for GPR84 |

| Enantioselective Synthesis | High enantioselectivity in alkylation reactions | |

| Catalysis | Oxidation Reactions | Effective N-oxidation with peracids |

| C–H Functionalization | Site-selective transformations | |

| Materials Science | Stimulus-Responsive Polymers | Active compound release under stimuli |

Case Studies

-

GPR84 Agonist Development

A study focused on optimizing a pyridine derivative to enhance its metabolic stability while increasing its agonistic activity at GPR84. The modifications included substituting groups on the pyridine ring and resulted in compounds with low picomolar potency and suitable pharmacokinetic profiles for further development . -

Enantioselective Alkylation

Research demonstrated the successful alkylation of 2-propylpyridine derivatives using chiral lithium amides. The optimization of reaction conditions led to improved yields and enantioselectivities, showcasing the utility of these reactions in producing chiral intermediates for pharmaceuticals . -

Catalytic Applications

Investigations into the catalytic properties of this compound revealed its effectiveness in facilitating C–H bond activation. This property is critical for developing new synthetic pathways in organic chemistry, allowing for more efficient and selective reactions .

Mechanism of Action

The mechanism of action of 2-Propylpyridine 1-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Pyridine 1-oxide derivatives vary significantly based on substituent type, position, and electronic effects. Key comparisons include:

- 2-Propylpyridine 1-oxide: The bulky propyl group at the 2-position may reduce solubility in polar solvents compared to hydroxyl or nitro derivatives. Its pKa is unlisted in the evidence, but alkyl substituents typically lower acidity relative to electron-withdrawing groups (e.g., -NO₂ or -OH).

Key Research Findings

Substituent Position Dictates Activity: 4-Nitro and 4-hydroxy derivatives show strong biological effects (e.g., carcinogenicity or protein binding), while 2-substituted analogs (e.g., 2-propyl) are less active . The pKa of hydroxylated pyridine oxides varies dramatically with substituent position (e.g., -0.8 for 2-OH vs. 2.45 for 4-OH) .

Synthetic Feasibility :

- Pyridine N-oxides with bulky substituents (e.g., propyl) require optimized purification steps, such as column chromatography, to isolate high-purity products .

Biological Activity

2-Propylpyridine 1-oxide (CAS No. 20609-07-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring with a propyl group and an N-oxide functional group. The N-oxide group significantly influences the compound's reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of this compound have shown promise in modulating inflammatory pathways, potentially via inhibition of pro-inflammatory cytokines .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could be beneficial in drug design for conditions like hypertension and cancer .

The mechanism of action for this compound primarily involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding. This interaction can alter the binding affinity to enzymes or receptors, leading to various biological effects .

Comparative Analysis

In comparison to other pyridine N-oxides, this compound exhibits unique properties due to its specific substitution pattern. The following table summarizes the distinct features of related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Pyridine with propyl and N-oxide | Antimicrobial, anti-inflammatory |

| 2-Methylpyridine N-Oxide | Pyridine with methyl and N-oxide | Moderate antimicrobial activity |

| Pyridine N-Oxide | Simple pyridine N-oxide | Limited biological activity |

Case Studies

Several case studies have highlighted the biological potential of this compound:

- Antimicrobial Study : A study published in PMC evaluated the antimicrobial activity of various pyridine derivatives, including this compound. Results indicated significant antibacterial activity against S. aureus and E. coli, suggesting its potential as a lead compound for antibiotic development .

- Inflammation Modulation : Research exploring the anti-inflammatory effects found that treatment with this compound reduced levels of inflammatory markers in vitro, indicating its potential therapeutic role in inflammatory diseases .

- Enzyme Inhibition for Cancer Therapy : A study investigating enzyme inhibitors for cancer treatment identified this compound as a promising candidate due to its ability to selectively inhibit certain cancer-related enzymes, thus warranting further exploration in drug development .

Q & A

Basic: What are the standard synthetic routes for preparing 2-Propylpyridine 1-oxide, and how can reaction conditions be optimized for yield?

The synthesis of this compound typically involves the oxidation of 2-propylpyridine using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). Key steps include:

- Reagent selection : Use H₂O₂ in acetic acid for cost-effectiveness or mCPBA for higher selectivity in complex substrates .

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity.

- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 pyridine:oxidizer ratio) to minimize unreacted starting material .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Characterization requires a multi-technique approach:

- ¹H/¹³C NMR : Identify proton environments (e.g., downfield shifts for N-oxide protons at δ 8.5–9.0 ppm) and verify alkyl chain integration .

- IR spectroscopy : Confirm N-O stretching vibrations at 1250–1300 cm⁻¹ and absence of pyridine C=N peaks (~1600 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of propyl or oxygen groups) .

- Elemental analysis : Ensure C/H/N/O ratios align with theoretical values (±0.3% tolerance) .

Advanced: How do substituents on the pyridine-N-oxide ring influence the compound’s electronic properties and reactivity in metal coordination chemistry?

Substituents modulate electron density and steric effects:

- Electron-donating groups (e.g., methyl) : Increase basicity of the N-oxide oxygen, enhancing coordination to Lewis acids like Fe(III) or Bi(III). For example, pyridine-2-thiolato-1-oxide derivatives show strong binding to Bi(III) in antitubercular complexes .

- Electron-withdrawing groups (e.g., nitro) : Reduce N-oxide basicity but improve stability in radical reactions.

- Methodological validation : Use cyclic voltammetry to assess redox activity and DFT calculations to map charge distribution .

Advanced: What methodological approaches are recommended for analyzing solvent polarity effects on the photophysical properties of pyridine-N-oxide derivatives?

Fluorescence and UV-Vis spectroscopy are critical:

- Solvent screening : Measure emission spectra in solvents of varying polarity (e.g., hexane to DMSO). Carbazole-pyridine-N-oxide hybrids exhibit bathochromic shifts in polar solvents due to increased dipole moments .

- Excited-state dipole calculations : Use Lippert-Mataga plots to correlate Stokes shift with solvent polarity parameters (Δf). For 4-(9H-carbazol-9-yl)pyridine 1-oxide, Δμ (excited-state dipole) exceeds 10 D, confirming polarity sensitivity .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different studies?

Address discrepancies through:

- Strain-specific assays : Test compounds against both drug-sensitive and resistant microbial strains (e.g., Mycobacterium tuberculosis H37Rv vs. MDR-TB) under standardized MIC protocols .

- Controlled experimental variables : Fix parameters like pH (7.4 for physiological conditions), solvent (DMSO concentration ≤1%), and incubation time (72 hours) .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Critical precautions include:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .

- Spill management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers, away from peroxides or strong oxidizers, at ≤25°C .

Advanced: What computational strategies can predict the acid-base behavior of this compound in different solvent systems?

Leverage quantum mechanical models:

- pKa prediction : Use COSMO-RS or DFT to simulate protonation states. For pyridine-N-oxide analogs, experimental pKa values (e.g., 2-hydroxypyridine 1-oxide: pKa = -0.8) validate computational results .

- Solvent effects : Apply PCM (Polarizable Continuum Model) to assess solvation energy changes in aqueous vs. nonpolar environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.